2-Butoxy-6-fluorobenzoic acid
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Overview
Description
2-Butoxy-6-fluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a butoxy group and a fluorine atom attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-6-fluorobenzoic acid typically involves the nucleophilic substitution of a fluorine atom on a benzoic acid derivative. One common method is the reaction of 2-fluorobenzoic acid with butanol in the presence of a suitable catalyst under reflux conditions . The reaction conditions often include the use of polar aprotic solvents to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Butoxy-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a tracer in petrochemical exploration and geochemical investigations due to its favorable physico-chemical properties
Mechanism of Action
The mechanism of action of 2-Butoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the butoxy group, making it less hydrophobic.
2-Bromo-6-fluorobenzoic acid: Contains a bromine atom instead of a butoxy group, affecting its reactivity and applications
Uniqueness
2-Butoxy-6-fluorobenzoic acid is unique due to the presence of both a butoxy group and a fluorine atom, which confer distinct chemical and physical properties. These features make it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
2-butoxy-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6H,2-3,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSTAGGDSBQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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